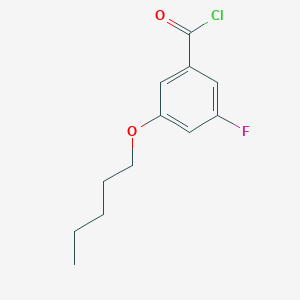

5-Fluoro-3-n-pentoxybenzoyl chloride

Description

5-Fluoro-3-n-pentoxybenzoyl chloride (C₁₂H₁₄ClFO₂, MW: 244.45 g/mol) is a benzoyl chloride derivative featuring a fluorine atom at the 5-position and an n-pentoxy group (-O-(CH₂)₄CH₃) at the 3-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in acylations for pharmaceuticals, agrochemicals, or polymer chemistry. The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, while the n-pentoxy group contributes to increased lipophilicity compared to shorter-chain alkoxy analogs. Its synthesis typically involves chlorination of the corresponding benzoic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Properties

IUPAC Name |

3-fluoro-5-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO2/c1-2-3-4-5-16-11-7-9(12(13)15)6-10(14)8-11/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPKSRWDVHZLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxybenzoyl chloride typically involves the reaction of 5-fluoro-3-n-pentoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-3-n-pentoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.

Hydrolysis: In the presence of water, 5-Fluoro-3-n-pentoxybenzoyl chloride can hydrolyze to form 5-fluoro-3-n-pentoxybenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted benzoyl derivatives.

Hydrolysis: 5-Fluoro-3-n-pentoxybenzoic acid.

Reduction: 5-Fluoro-3-n-pentoxybenzyl alcohol.

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzoyl chloride involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 5-fluoro-3-n-pentoxybenzoyl chloride can be contextualized by comparing it to analogs with variations in substituents, functional groups, or chain lengths. Below is a detailed analysis:

Functional Group Comparison: Benzoyl Chloride vs. Benzamide

A key distinction lies in the functional group. For example, 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide (C₁₄H₁₁ClFNO₂, MW: 279.69 g/mol) is a benzamide derivative. Unlike the target compound’s reactive benzoyl chloride group (-COCl), benzamides (-CONHR) exhibit lower reactivity due to resonance stabilization of the amide bond. This makes benzamides more stable in aqueous environments but less effective in acylations.

Substituent Effects: Alkoxy Chain Length and Halogen Position

- 5-Fluoro-3-methoxybenzoyl chloride (C₉H₈ClFO₂, MW: 206.61 g/mol): The shorter methoxy group reduces lipophilicity (logP ≈ 2.1 vs. ~4.5 for the pentoxy analog), making it more soluble in polar solvents. However, the shorter chain may decrease steric hindrance, accelerating nucleophilic attack.

- 5-Chloro-3-n-pentoxybenzoyl chloride (C₁₂H₁₄Cl₂O₂, MW: 281.15 g/mol): Replacing fluorine with chlorine increases molecular weight and polarizability. The weaker C-Cl bond (vs. C-F) may reduce hydrolytic stability.

Hydrolytic Stability and Reactivity Trends

The fluorine atom’s electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, the electron-donating n-pentoxy group at the 3-position may partially counteract this effect. Comparative hydrolysis studies suggest that:

- 5-Fluoro-3-phenoxybenzoyl chloride (aryl ether): The bulky phenoxy group slows hydrolysis compared to alkyl ethers due to steric effects.

Biological Activity

5-Fluoro-3-n-pentoxybenzoyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14ClF O2

- Molecular Weight : 232.69 g/mol

The structure of 5-Fluoro-3-n-pentoxybenzoyl chloride features a fluorine atom attached to the benzene ring, which is known to enhance biological activity through increased reactivity and binding affinity. The n-pentoxy group contributes to the compound's lipophilicity, facilitating its penetration through biological membranes.

Antimicrobial Properties

Research indicates that 5-Fluoro-3-n-pentoxybenzoyl chloride exhibits significant antimicrobial activity. A study investigating various benzoyl chloride derivatives found that the presence of a fluorine atom and long alkyl chains can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that structural modifications, such as halogenation and alkyl chain length, play crucial roles in determining the compound's antimicrobial potency.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-Fluoro-3-n-pentoxybenzoyl chloride has been investigated for its anti-inflammatory effects. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

The mechanism of action for 5-Fluoro-3-n-pentoxybenzoyl chloride involves its interaction with specific molecular targets within microbial cells. The fluorine atom enhances the compound's reactivity, allowing it to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The n-pentoxy group aids in membrane penetration, facilitating access to intracellular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 5-Fluoro-3-n-pentoxybenzoyl chloride. Key findings include:

- Fluorine Substitution : The presence of fluorine at the 5-position significantly enhances antibacterial activity compared to non-fluorinated analogs.

- Alkyl Chain Length : Increasing the length of the alkyl chain (n-pentoxy) improves lipophilicity and membrane penetration, contributing to higher efficacy.

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated various benzoyl chloride derivatives, including 5-Fluoro-3-n-pentoxybenzoyl chloride, against a panel of bacterial strains. Results indicated that this compound outperformed several other derivatives in terms of MIC values, highlighting its potential as a lead compound for further development .

- Inflammatory Response Modulation : In vitro experiments showed that treatment with 5-Fluoro-3-n-pentoxybenzoyl chloride led to a significant reduction in TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.